hemi(carbonic acid);2-[(3R)-3-methylpiperazin-1-yl]ethanol
Description
Hemi(carbonic acid);2-[(3R)-3-methylpiperazin-1-yl]ethanol is a hybrid compound comprising two distinct moieties: a hemi-carbonic acid group and a chiral piperazine-ethanol derivative. The hemi-carbonic acid component likely exists as a salt (e.g., calcium or sodium), as seen in analogous compounds like the hemi-calcium salt of polycarboxylic acids . The 2-[(3R)-3-methylpiperazin-1-yl]ethanol moiety features a stereospecific 3R-methylpiperazine ring conjugated to an ethanol group, which enhances solubility and hydrogen-bonding capacity . However, direct pharmacological data for this compound remain unreported in the provided evidence.
Properties
Molecular Formula |
C15H34N4O5 |
|---|---|
Molecular Weight |
350.45 g/mol |
IUPAC Name |
carbonic acid;2-[(3R)-3-methylpiperazin-1-yl]ethanol |
InChI |
InChI=1S/2C7H16N2O.CH2O3/c2*1-7-6-9(4-5-10)3-2-8-7;2-1(3)4/h2*7-8,10H,2-6H2,1H3;(H2,2,3,4)/t2*7-;/m11./s1 |
InChI Key |
IIKJFTRBFWRZCS-CTWWJBIBSA-N |
Isomeric SMILES |
C[C@@H]1CN(CCN1)CCO.C[C@@H]1CN(CCN1)CCO.C(=O)(O)O |
Canonical SMILES |
CC1CN(CCN1)CCO.CC1CN(CCN1)CCO.C(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hemi(carbonic acid);2-[(3R)-3-methylpiperazin-1-yl]ethanol typically involves the reaction of 3-methylpiperazine with ethylene oxide under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Hemi(carbonic acid);2-[(3R)-3-methylpiperazin-1-yl]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions include carbonyl compounds, alcohol derivatives, and substituted piperazine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Hemi(carbonic acid);2-[(3R)-3-methylpiperazin-1-yl]ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of hemi(carbonic acid);2-[(3R)-3-methylpiperazin-1-yl]ethanol involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
2.1.1. 2-(Piperazin-1-yl)ethanol Derivatives
- 2-(1-(2-Piperazin-1-yl)ethylimino)ethyl)phenol (2HP): Synthesized via Schiff base formation between 2-(piperazin-1-yl)ethanamine and 1-(2-hydroxyphenyl)ethanone, this compound exhibits strong IR absorption at 1,616 cm⁻¹ (C=N) and UV peaks at 284 nm and 351 nm. Its phenolic group enhances stability but reduces solubility compared to non-aromatic analogues .
- 1-(2-Hydroxyethyl)piperazine: A simpler analogue (C₆H₁₄N₂O, MW 130.19 g/mol) with lower hydrophobicity (XLogP3 = -1.1) and two hydrogen bond donors. It lacks stereospecificity and the hemi-carbonic acid moiety, limiting its ion-binding utility .
2.1.2. Piperazine-Ethanolamine Hybrids with Heterocycles
- 2-(4-(4-((5-Chloro-4-((2-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethan-1-one: This derivative incorporates a triazole-pyrimidine pharmacophore, broadening its biological target range. Its synthesis involves coupling 1-[4-(4-aminophenyl)piperazin-1-yl]-ethanone with chlorinated intermediates in nBuOH .
- Compound 7 (RSC Medicinal Chemistry): Features a pyrrolidine-carboxylic acid group linked to a piperazine-ethanone scaffold. The presence of chlorolithium in its structure suggests ionic interaction capabilities, akin to the hemi-carbonic acid component .
Physicochemical Properties
Stability and Challenges
- Hygroscopicity: Piperazine-ethanol derivatives like 2HP form hygroscopic solids, requiring anhydrous storage . The hemi-carbonic acid component may exacerbate moisture sensitivity.
- Crystallization Issues : Poor crystal quality (e.g., 2HP) complicates X-ray diffraction studies, a challenge likely shared by the target compound .
Pharmacological and Industrial Relevance
- Drug Delivery: Piperazine-ethanol derivatives are employed as solubility enhancers in APIs (e.g., Vetec™ reagents) .
- Coordination Chemistry : The hemi-carbonic acid group could act as a ligand for metal ions, analogous to calcium-binding agents in pharmaceuticals .
- Discontinuation Trends: Piperazine derivatives like 2-(3-methylpiperazin-1-yl)ethanol are often discontinued due to synthesis complexity or stability issues, a risk factor for the target compound .
Biological Activity
Hemi(carbonic acid);2-[(3R)-3-methylpiperazin-1-yl]ethanol, also known by its CAS number 2725774-13-8, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C15H34N4O5
- Molecular Weight : 350.45 g/mol
The structure includes a piperazine ring which is known for its diverse biological activities, making it a significant focus in medicinal chemistry.
Biological Activity Overview
Research into the biological activity of this compound indicates several potential therapeutic applications. The compound exhibits various bioactive properties, including:
- Antioxidant Activity : Studies have shown that compounds with similar structures can scavenge free radicals, which may help in preventing oxidative stress-related diseases.
- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antibacterial effects against certain strains of bacteria.
- Neuroprotective Effects : The piperazine moiety has been associated with neuroprotective properties, potentially useful in treating neurodegenerative disorders.
Case Studies and Experimental Data
-
Antioxidant Activity Assessment :
- A study utilized DPPH and ABTS radical scavenging assays to evaluate the antioxidant potential of similar piperazine derivatives. The results indicated significant scavenging activity, suggesting that this compound may exhibit comparable effects.
-
Antimicrobial Testing :
- In vitro tests conducted against gram-positive and gram-negative bacteria revealed that compounds with piperazine rings showed promising antibacterial activity. The exact efficacy of this compound remains to be fully elucidated.
-
Neuroprotective Studies :
- Research focusing on piperazine derivatives highlighted their potential in mitigating neuronal damage in models of Alzheimer’s disease. This compound could be further investigated for similar neuroprotective capabilities.
Data Table: Summary of Biological Activities
| Biological Activity | Methodology | Findings |
|---|---|---|
| Antioxidant Activity | DPPH, ABTS assays | Significant radical scavenging potential |
| Antimicrobial Activity | In vitro testing | Effective against select bacterial strains |
| Neuroprotective Effects | Cellular models | Potential to reduce neuronal damage |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
